Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)-

Description

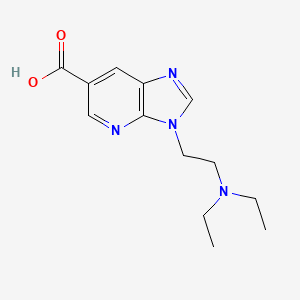

Chemical Structure and Properties The compound 3-(2-diethylaminoethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 4057-57-2) features a fused imidazo[4,5-b]pyridine core substituted with a carboxylic acid group at position 6 and a 2-diethylaminoethyl chain at position 3. Key physicochemical properties include:

- Molecular Formula: C₁₉H₁₄N₂O₂

- Molecular Weight: 302.327 g/mol

- Density: 1.2±0.1 g/cm³

- Boiling Point: 501.9±52.0 °C

- Flash Point: 257.4±30.7 °C .

The diethylaminoethyl substituent enhances solubility in polar solvents and may influence biological activity by modulating interactions with cellular targets.

Potential Applications Imidazo[4,5-b]pyridine derivatives are explored for diverse therapeutic roles. For example:

- Antimicrobial Activity: Derivatives like imidazo[4,5-b]thieno[3,2-e]pyridine-6-carboxylic acid exhibit activity against Klebsiella pneumoniae and Aspergillus species .

- Cardiovascular Agents: Mantlo et al.

Properties

CAS No. |

4057-57-2 |

|---|---|

Molecular Formula |

C13H18N4O2 |

Molecular Weight |

262.31 g/mol |

IUPAC Name |

3-[2-(diethylamino)ethyl]imidazo[4,5-b]pyridine-6-carboxylic acid |

InChI |

InChI=1S/C13H18N4O2/c1-3-16(4-2)5-6-17-9-15-11-7-10(13(18)19)8-14-12(11)17/h7-9H,3-6H2,1-2H3,(H,18,19) |

InChI Key |

QEPDGBSLJDHUIR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C=NC2=C1N=CC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of imidazopyridine derivatives such as Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- typically follows a multi-step approach involving:

- Construction of the imidazopyridine core scaffold.

- Introduction of the carboxylic acid group at the 6-position.

- Functionalization at the 3-position with the 2-diethylaminoethyl substituent.

Two main synthetic routes are commonly reported:

- Cyclization of substituted aminopyridines with α-haloketones or related electrophiles.

- Subsequent functional group transformations including ester hydrolysis, amidation, and alkylation.

Preparation of the Imidazo(4,5-b)pyridine Core

2.1 Cyclization via α-Haloketone Reaction

A well-documented method involves reacting a 2-aminopyridine derivative with a 3-halo-2-butanone compound in an inert solvent such as acetone, alcohols, or N,N-dimethylformamide (DMF). This step forms the imidazo[4,5-b]pyridine ring system through nucleophilic attack and cyclization.

- The reaction is typically carried out at elevated temperatures (~50-80°C) in solvents like acetone or DMF.

- Inorganic or organic bases may be used to facilitate cyclization.

- This method is suitable for large-scale synthesis due to mild conditions and good yields.

2.2 One-Pot Halogenation and Cyclization

An alternative approach uses a one-pot reaction where halogenation and cyclization occur sequentially in the same flask, increasing efficiency and minimizing intermediate handling.

- This method allows the highly reactive brominated intermediate to immediately react with the aminopyridine nucleophile.

- It is advantageous for preparing the imidazopyridine scaffold with high purity and yield.

Functionalization at the 3-Position: Introduction of the 2-Diethylaminoethyl Side Chain

The 3-position substitution with 3-(2-diethylaminoethyl) group can be achieved by:

- Amidation of the carboxylic acid intermediate with appropriate amines using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI), 1,3-dicyclohexylcarbodiimide (DCC), or 1,1'-carbonyl diimidazole.

- The reaction is typically conducted in solvents like acetonitrile, DMF, or dichloromethane at room temperature.

- Bases such as triethylamine or 4-dimethylaminopyridine (DMAP) are added to facilitate the coupling.

- The order of addition is critical: first, the acid and base are mixed, followed by the coupling reagent to form an activated ester, then the amine is introduced to complete amidation.

4.2 Alkylation of Amino Groups

- In some cases, N-methylation or alkylation of amino groups on the imidazopyridine ring is performed using methyl iodide or similar alkylating agents in the presence of phase-transfer catalysts like tetrabutylammonium bromide.

- This step is carried out in dichloromethane at room temperature for 24 hours, followed by aqueous workup and purification.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclization of aminopyridine | 3-halo-2-butanone, acetone, base, 50-80°C | Formation of imidazo[4,5-b]pyridine core | High (not specified) |

| 2 | Ester hydrolysis | NaOH (2N), ethanol/water, 80°C, 2 h | Carboxylic acid at 6-position | ~85% |

| 3 | Amidation | EDCI or DCC, amine, DMF/DCM, base, rt | Introduction of 3-(2-diethylaminoethyl) amide | Good (varies) |

| 4 | Optional N-alkylation | Methyl iodide, tetrabutylammonium bromide, DCM, rt, 24 h | N-methylated derivatives | Moderate to good |

Analytical and Purification Notes

- The products are typically isolated by filtration after acidification or by precipitation with brine.

- Purification is achieved by washing with water, methanol, and sometimes flash chromatography.

- Characterization includes NMR, LC-MS, and melting point determination to confirm structure and purity.

Research Findings and Optimization Insights

- The choice of solvent and base in the cyclization step significantly affects yield and purity.

- Amidation coupling reagents like HATU provide faster and higher conversion rates compared to PyBOP.

- The order of reagent addition in amidation is crucial for maximizing yield.

- Mild hydrolysis conditions prevent decomposition of sensitive intermediates.

- N-alkylation steps must be carefully controlled to avoid over-alkylation or side reactions.

- Large-scale synthesis protocols have been developed to maintain efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-diethylaminoethyl)imidazo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions on the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated reagents and bases such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Synthesis of Imidazo(4,5-b)pyridine Derivatives

The synthesis of imidazo(4,5-b)pyridine derivatives typically involves the condensation of 2,3-diaminopyridine with various carboxylic acids or aldehydes. Recent methodologies have focused on optimizing reaction conditions to enhance yields and reduce environmental impact. For instance, the use of green solvents like water and isopropanol has been highlighted for their efficiency in synthesizing these compounds with minimal waste .

Pharmacological Potential

2.1 Antimicrobial Activity

Imidazo(4,5-b)pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that modifications at specific positions on the imidazo ring can enhance activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, compounds with halogen substitutions demonstrated improved membrane permeability and docking energies in molecular docking studies .

| Compound | Activity Against | MIC (µM) |

|---|---|---|

| Compound A | E. coli | <1 |

| Compound B | S. aureus | <0.5 |

| Compound C | P. aeruginosa | <1 |

2.2 Anti-Inflammatory Properties

Research indicates that imidazo(4,5-b)pyridine derivatives possess anti-inflammatory effects, particularly in conditions like retinal ischemia. The mechanism involves the inhibition of inflammatory pathways mediated by transcription factors such as Nrf2 and NF-κB .

2.3 Anticancer Activity

These compounds have also been investigated for their anticancer potential. They influence multiple cellular pathways essential for cancer cell proliferation and survival. Notably, some derivatives have shown efficacy in inhibiting tumor growth in vitro and in vivo models .

Case Studies

3.1 Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of imidazo(4,5-b)pyridine derivatives against drug-resistant bacterial strains. The results indicated that certain compounds exhibited superior activity compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents .

3.2 Case Study: Anti-Inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of a specific derivative in a model of obesity-induced inflammation. The compound was found to significantly reduce markers of inflammation and oxidative stress, demonstrating its therapeutic promise for metabolic disorders .

Mechanism of Action

The mechanism of action of 3-(2-diethylaminoethyl)imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a modulator of various biological pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This activation can lead to various cellular responses, including inflammation and immune responses.

Comparison with Similar Compounds

Core Structure Modifications

Key Observations :

- Methyl or nitro substituents prioritize synthetic utility, while the diethylaminoethyl group may confer pharmacological advantages (e.g., enhanced bioavailability).

Key Observations :

Pharmacological Potential

- Angiotensin II Antagonism: The diethylaminoethyl side chain’s basicity mimics features of Mantlo et al.’s AT1/AT2 antagonists, suggesting possible cardiovascular applications .

- Antimicrobial Prospects: Structural parallels to active derivatives (e.g., thieno-fused analogues) warrant evaluation against resistant pathogens .

Biological Activity

Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : CHNO

- Molecular Weight : 276.34 g/mol

- CAS Number : 2813-72-1

- Density : 1.18 g/cm³

- Boiling Point : 399.3°C at 760 mmHg

- Flash Point : 195.3°C

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 276.34 g/mol |

| Density | 1.18 g/cm³ |

| Boiling Point | 399.3°C |

| Flash Point | 195.3°C |

Anticancer Properties

Research indicates that imidazo(4,5-b)pyridine derivatives exhibit potent anticancer activity. A study by Lee et al. (2022) synthesized a series of compounds that demonstrated selective inhibition against various cancer cell lines, including colon carcinoma and glioblastoma cells. Notably, compounds with bromine substitutions showed enhanced antiproliferative effects.

Table 2: Anticancer Activity of Imidazo(4,5-b)pyridine Derivatives

| Compound ID | Cell Line | IC (μM) |

|---|---|---|

| Compound 10 | HCT-116 (Colon Carcinoma) | 0.4 |

| Compound 14 | LN-229 (Glioblastoma) | 0.7 |

| Compound 7 | SW620 (Colorectal Carcinoma) | 21 |

Antimicrobial Activity

Imidazo(4,5-b)pyridine derivatives have also been evaluated for their antimicrobial properties. A recent study revealed that certain derivatives were effective against Gram-positive bacteria like Bacillus cereus, while showing moderate activity against Gram-negative bacteria such as Escherichia coli.

Table 3: Antimicrobial Activity of Selected Derivatives

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Compound A | Bacillus cereus | 32 |

| Compound B | Escherichia coli | >64 |

Neuroprotective Effects

Imidazo(4,5-b)pyridine derivatives have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The compounds modulate pathways involved in oxidative stress and inflammation, which are critical in the pathophysiology of conditions like Alzheimer's disease.

Case Studies

- Study on GSK-3 Inhibition : A study conducted by Newhouse et al. highlighted the effectiveness of imidazo(4,5-b)pyridine derivatives as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a target implicated in various cancers and neurodegenerative diseases.

- Inflammation Models : Research by Li et al. demonstrated that specific imidazo(4,5-b)pyridine compounds significantly reduced inflammatory markers in human retinal pigment epithelial cells subjected to oxidative stress.

Q & A

Basic: What are the optimal reaction conditions for synthesizing imidazo(4,5-b)pyridine-6-carboxylic acid derivatives?

Methodological Answer:

Synthesis typically involves cyclization of 2-aminopyridine precursors with aldehydes/ketones under controlled conditions. Key parameters include:

- Temperature : 80–120°C for efficient cyclization (lower temperatures reduce side reactions).

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions, depending on precursor reactivity .

Yield optimization requires iterative adjustment of these variables. Purity is assessed via HPLC or NMR .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., diethylaminoethyl group at position 3).

- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., ethyl group orientation) .

- Mass spectrometry : Validates molecular weight and fragmentation pathways .

Basic: What initial biological screening assays are recommended?

Methodological Answer:

- Antimicrobial activity : Broth microdilution assays (MIC determination against S. aureus, E. coli).

- Antiproliferative screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced: How can reaction mechanisms be elucidated for derivatives of this compound?

Methodological Answer:

- Isotopic labeling : Use ¹⁵N-labeled precursors to track cyclization pathways via NMR .

- Computational modeling : Density Functional Theory (DFT) studies to map transition states and intermediates .

- Kinetic analysis : Monitor reaction progress via in-situ IR spectroscopy .

Advanced: How do computational methods aid in designing novel derivatives?

Methodological Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Molecular docking : Screen derivatives against target proteins (e.g., EGFR) to prioritize synthesis .

- Reaction path search : Quantum chemical methods (e.g., NEB) identify low-energy pathways .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal assays : Validate antimicrobial claims using both agar diffusion and live-cell imaging.

- Meta-analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines) .

- In silico ADMET profiling : Rule out false positives from cytotoxicity or poor bioavailability .

Advanced: What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

- Chromatographic monitoring : UPLC-MS detects early-stage impurities for real-time adjustment.

- Protecting groups : Temporarily shield reactive sites (e.g., carboxylic acid with tert-butyl esters) .

- DoE (Design of Experiments) : Statistically optimize solvent ratios and stoichiometry .

Advanced: What challenges arise during scale-up, and how are they addressed?

Methodological Answer:

- Heat transfer : Use flow reactors for exothermic reactions to maintain temperature control .

- Purification : Switch from column chromatography to recrystallization for cost-effective scaling .

- Process analytical technology (PAT) : Implement inline sensors for continuous quality monitoring .

Advanced: How to identify pharmacophore elements in derivatives?

Methodological Answer:

- SAR studies : Systematically modify substituents (e.g., diethylaminoethyl chain length) and test activity .

- 3D-QSAR : CoMFA/CoMSIA models correlate spatial electronic features with bioactivity .

- Crystallography : Resolve ligand-protein complexes to pinpoint binding interactions .

Advanced: What methods quantify interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) for enzyme-inhibitor complexes.

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) .

- Fluorescence polarization : Assess competitive binding in high-throughput formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.